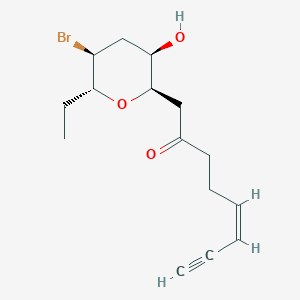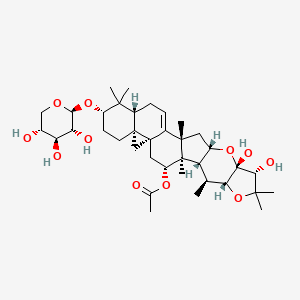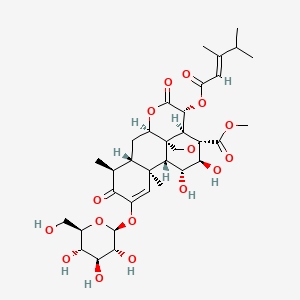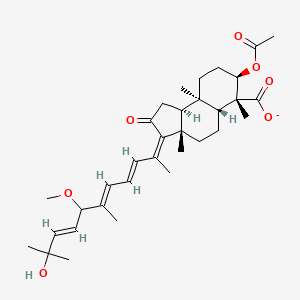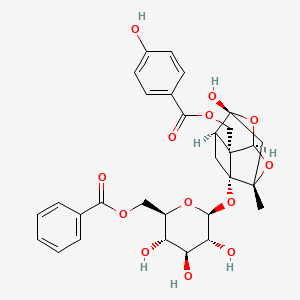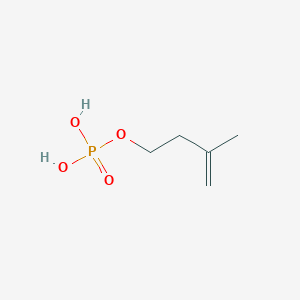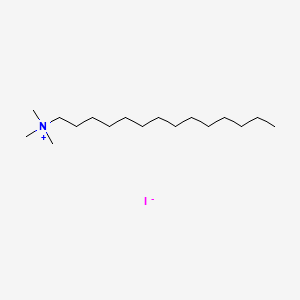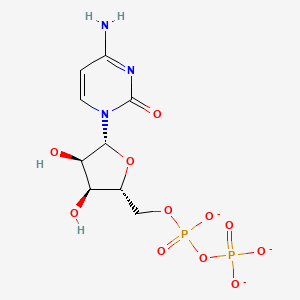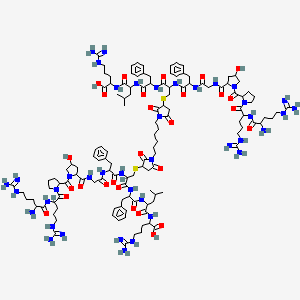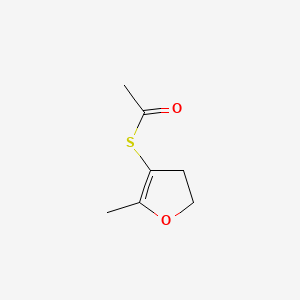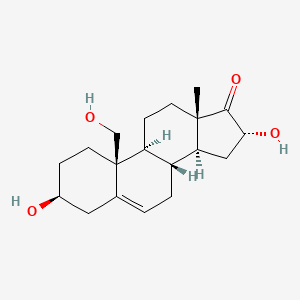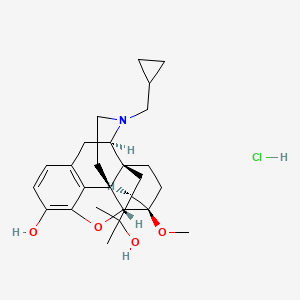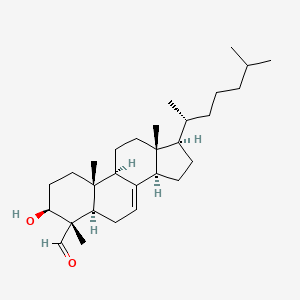![molecular formula C16H18N6O7S2 B1256288 (S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid](/img/structure/B1256288.png)
(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LY-221481 is a pyrazolopyrazole that is 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-3-carboxylic acid which has been substituted at positions 2, 5 and 6 by methylsulfonyl, oxo, and amino groups, respectively, and in which the amino group has been condensed with the carboxy group of (2-amino-1,3-thiazol-4-yl)(oxo)acetic acid, the oxo group of which has been converted to the corresponding oxime O-allyl ether. It is a pyrazolopyrazole, an oxime O-ether, a member of 1,3-thiazoles, a sulfone, an amino acid and a monocarboxylic acid amide.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A noteworthy application of compounds structurally related to the chemical is in the synthesis of novel fluoroquinolone compounds. These compounds have been evaluated for their antibacterial activity, indicating the relevance of the chemical structure in developing potential antibacterial agents. The synthesis process involves the combination of specific intermediates, showcasing the compound's utility in complex chemical synthesis processes (Li et al., 2004).
Heterocyclic Chemistry
The compound is also involved in the broader field of heterocyclic chemistry, where it contributes to the synthesis and reactions of various heterocyclic compounds. For instance, its structure is related to compounds used in synthesizing 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives. These derivatives undergo various reactions to produce a range of heterocyclic compounds, indicating the versatility and potential of the chemical structure in synthetic organic chemistry (Şener et al., 2002).
Antimicrobial Properties
Further research into compounds with a similar structure has revealed their potential antimicrobial properties. For instance, derivatives of 2-[1,2-dihydropyrazol-4-yl]-1,3,4-thiadiazole, synthesized from similar structural frameworks, have shown promising results in preliminary screenings for antimicrobial activity. This indicates the potential of the compound as a scaffold for developing new antimicrobial agents (Auzzi et al., 1990).
Propriétés
Nom du produit |
(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid |
|---|---|
Formule moléculaire |
C16H18N6O7S2 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-prop-2-enoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C16H18N6O7S2/c1-3-4-29-20-11(9-7-30-16(17)19-9)13(23)18-8-5-21-6-10(31(2,27)28)12(15(25)26)22(21)14(8)24/h3,7-8H,1,4-6H2,2H3,(H2,17,19)(H,18,23)(H,25,26)/b20-11-/t8-/m0/s1 |
Clé InChI |
RIAHBYYSGWWUKY-JGPPEUEWSA-N |
SMILES isomérique |
CS(=O)(=O)C1=C(N2C(=O)[C@H](CN2C1)NC(=O)/C(=N\OCC=C)/C3=CSC(=N3)N)C(=O)O |
SMILES canonique |
CS(=O)(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOCC=C)C3=CSC(=N3)N)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



